Product packaging for Leptostachyol acetate(Cat. No.:)

Leptostachyol acetate

Cat. No.: B13418102
M. Wt: 532.5 g/mol
InChI Key: WDWKBCKXTIIDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leptostachyol acetate is a furofuran lignan, a class of specialized metabolites naturally occurring in the perennial herb Phryma leptostachya L. . This compound is characterized by a central 3,7-dioxabicyclo[3.3.0]octane skeleton and has a defined molecular formula of C26H28O12 and a molecular weight of 532.5 g/mol . It is a key contributor to the insecticidal properties of its source plant, demonstrating remarkable efficacy against a broad spectrum of insect pests. Research has consistently highlighted its potent larvicidal activity, with studies reporting low LC50 values against the larvae of key mosquito species such as Culex pipiens pallens (0.41 ppm), Aedes aegypti (2.1 ppm), and Ochlerotatus togoi (2.3 ppm) . Furthermore, it exhibits significant toxicity against houseflies ( Musca domestica ) . The bioactivity of this compound extends beyond direct lethality, as it has also been identified as a constituent with antifeedant properties against the armyworm ( Mythimna separata ), causing insects to cease feeding . While its precise molecular mode of action is still under investigation, its structural similarity to other active lignans from the same plant suggests a potential neurotoxic effect. Evidence indicates that related compounds, such as Haedoxan A, can alter synaptic transmission and modulate voltage-gated sodium channels in insects, leading to disrupted neural signaling and eventual death . Given its natural origin and potent effects, this compound serves as a high-value reference standard and a promising lead compound for developing new botanical insecticides and for studies in natural product chemistry, agricultural science, and entomology. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O12 B13418102 Leptostachyol acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H28O12

Molecular Weight

532.5 g/mol

IUPAC Name

[3,6-bis(4,6-dimethoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate

InChI

InChI=1S/C26H28O12/c1-12(27)38-26-9-33-20(18-14(28-2)6-16-21(23(18)30-4)36-10-34-16)13(26)8-32-25(26)19-15(29-3)7-17-22(24(19)31-5)37-11-35-17/h6-7,13,20,25H,8-11H2,1-5H3

InChI Key

WDWKBCKXTIIDOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC12COC(C1COC2C3=C(C=C4C(=C3OC)OCO4)OC)C5=C(C=C6C(=C5OC)OCO6)OC

Origin of Product

United States

Natural Occurrence and Ethnopharmacological Context

Botanical Sources and Geographical Distribution

Phryma leptostachya and its Varieties (e.g., P. leptostachya var. asiatica Hara)

Leptostachyol acetate (B1210297) is a characteristic chemical constituent of Phryma leptostachya L., a species belonging to the Phrymaceae family. magtechjournal.com This herbaceous plant, commonly known as American lopseed, has a wide and disjunct distribution, being native to eastern North America and eastern Asia. theferns.infoillinoiswildflowers.info

In North America, its range extends from Quebec and Manitoba in Canada, south to Florida and Texas in the United States. maine.gov The Asian populations, often referred to as Phryma leptostachya var. asiatica Hara, are found in regions including China, Japan, Korea, and the Himalayas. magtechjournal.comfloranorthamerica.orgmdpi.com While morphologically similar, the North American and eastern Asian varieties show significant genetic divergence. floranorthamerica.org The plant typically grows in rich, moist soils of woodlands and thickets. illinoiswildflowers.infonaturalmedicinalherbs.net

Phryma leptostachya is a perennial herb that can grow to about 1 to 3 feet tall. illinoiswildflowers.info It has opposite, toothed leaves and produces small, white to pale purple flowers arranged in slender spikes. maine.govuwec.edu The common name "lopseed" is derived from the way the fruits bend downwards against the stem as they mature. maine.govunc.edu

Other Plant Genera Containing Related Lignans (B1203133) (e.g., Cinnamomum)

While Leptostachyol acetate is specifically associated with Phryma leptostachya, the broader class of lignans to which it belongs is widespread in the plant kingdom. The genus Cinnamomum, part of the Lauraceae family, is another notable source of various lignans. frontiersin.org Species such as Cinnamomum camphora and Cinnamomum osmophloeum have been found to contain a variety of lignan (B3055560) compounds, including some with a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, which is structurally related to compounds found in Phryma. researchgate.netscilit.com Lignans have also been isolated from the twigs of Cinnamomum cassia. hilarispublisher.com These compounds contribute to the complex phytochemistry of cinnamon and related species. frontiersin.org

Traditional Uses and Ethnobotanical Significance of Source Plants

Historical Applications in Folk Medicine and Traditional Practices

The plants that are sources of this compound and related lignans have a rich history of use in traditional medicine. In East Asia, Phryma leptostachya has been utilized in folk medicine to treat conditions like scabies. magtechjournal.comfloranorthamerica.org In China, it is known by folk names such as "du qu cao" or "yi sao guang". magtechjournal.com Extracts of the plant have also been used to address fevers, ulcers, ringworm, boils, and carbuncles. floranorthamerica.org

In North America, various Indigenous communities have utilized Phryma leptostachya for its medicinal properties. The Ojibwa people used a decoction of the roots to treat rheumatic pain in the legs and as a gargle for sore throats. uqat.canativeplanttrust.org The Chippewa also used the root, either chewed dry or as a tea, for treating sore throats. floranorthamerica.orguwec.edunativeplanttrust.org

Documented Uses as Natural Biopesticides and Larvicides

Beyond its medicinal applications, Phryma leptostachya has a long-standing reputation as a natural biopesticide. magtechjournal.com In East Asia, it has been traditionally used as a botanical insecticide to kill or repel mosquitoes and flies. floranorthamerica.orgmdpi.com The insecticidal properties of this plant are largely attributed to its lignan content, including compounds like this compound. mdpi.comresearchgate.net

Research has demonstrated the insecticidal and antifeedant activities of lignans isolated from Phryma leptostachya against various insect pests. mdpi.comnih.gov For instance, certain lignans from this plant have shown toxicity against the armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). mdpi.com The larvicidal activity of plant-derived compounds is a significant area of research for developing environmentally friendly alternatives to synthetic insecticides for mosquito control. researchgate.netresearchgate.netmdpi.complos.orgnih.gov The active compounds in Phryma leptostachya are considered promising candidates for the development of new botanical pesticides. mdpi.comnih.gov

Isolation and Purification Methodologies

Extraction Techniques from Plant Biomass

Leptostachyol acetate (B1210297) is naturally found in plants such as Phryma leptostachya and Phlomis umbrosa. magtechjournal.combergianska.se The initial step in its isolation involves the extraction from the plant's biomass, typically the roots or the whole plant. magtechjournal.comtandfonline.com

A common method begins with the air-drying and powdering of the plant material. This powder is then subjected to solvent extraction. For instance, the powdered roots of Phryma leptostachya have been extracted using methanol (B129727) (MeOH). googleapis.com This process yields a crude extract containing a wide array of chemical constituents. This crude extract is then typically partitioned between different solvents of varying polarities, such as ethyl acetate and water, to achieve a preliminary separation of compounds based on their solubility. magtechjournal.comnih.gov More advanced and environmentally friendly techniques like supercritical fluid extraction (SFE), pressurized liquid extraction (PLE), and ultrasound-assisted extraction (UAE) are also employed for extracting bioactive compounds from plant biomass, offering advantages such as reduced solvent consumption and shorter extraction times. mdpi.comcontractlaboratory.com

Advanced Chromatographic Separation Protocols

Following initial extraction, the resulting fractions are subjected to a series of chromatographic separations to isolate leptostachyol acetate. bioanalysis-zone.com

Column chromatography is a fundamental technique for the purification of this compound from the crude extract. Silica gel is frequently used as the stationary phase in normal-phase chromatography. The extract is loaded onto the column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate. researchgate.net This process separates the compounds based on their affinity for the stationary phase.

Further purification is often achieved using size-exclusion chromatography with Sephadex LH-20. This technique separates molecules based on their size, effectively removing impurities of different molecular weights.

For final purification and to ensure high purity, High-Performance Liquid Chromatography (HPLC) is employed. atdbio.com Reverse-phase HPLC is particularly effective, where a non-polar stationary phase (like C18) is used with a polar mobile phase. atdbio.com

A typical mobile phase for the separation of compounds like this compound might consist of a mixture of acetonitrile (B52724) and water or methanol and water, often with a buffer like ammonium (B1175870) acetate to control pH and improve peak shape. hplc.eunih.govelementlabsolutions.com The use of a gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of compounds with different hydrophobicities. atdbio.com The compound is detected using a UV detector, often at a wavelength around 280 nm, which is characteristic for aromatic compounds. researchgate.net

Table 1: Exemplary Chromatographic Conditions for Lignan (B3055560) Purification

Parameter Details
Column Chromatography
Stationary Phase Silica Gel
Mobile Phase Hexane-Ethyl Acetate gradient
Size-Exclusion
Stationary Phase Sephadex LH-20
Mobile Phase Methanol
Reverse-Phase HPLC
Stationary Phase C18 column
Mobile Phase Acetonitrile/Water or Methanol/Water gradient

Spectroscopic Elucidation Methods for Structural Confirmation

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques. nih.gov

The molecular formula of this compound is established through High-Resolution Mass Spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum provides valuable information about the different structural units within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure. googleapis.com Both ¹H NMR and ¹³C NMR spectra are recorded. rsc.org The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through the analysis of chemical shifts and coupling constants. The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. nih.govhmdb.ca Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule and confirm the structure of this compound. tandfonline.com

Table 2: Key Spectroscopic Data for this compound

Technique Observation
HRMS Provides exact mass and molecular formula.
¹H NMR Reveals proton signals, their multiplicity, and coupling constants, identifying aromatic, methoxy, and acetate groups. tandfonline.comrsc.org
¹³C NMR Shows carbon signals corresponding to the carbonyl of the acetate group, aromatic carbons, and aliphatic carbons of the lignan skeleton. rsc.org

Biosynthetic Pathways and Genetic Regulation

Fundamental Principles of Lignan (B3055560) Biosynthesis

Lignans (B1203133), the class of compounds to which leptostachyol acetate (B1210297) belongs, are specialized metabolites synthesized in plants. mdpi.com Contrary to pathways that build compounds from acetate units, lignan biosynthesis is fundamentally rooted in the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into various phenolic compounds. nsf.govnih.gov The core structure of lignans is formed through the dimerization of two phenylpropanoid units, specifically monolignols. nsf.gov This crucial coupling reaction establishes the characteristic β-β' linkage that defines lignans. nsf.gov Following this initial dimerization, a series of enzymatic modifications, including reductions, oxidations, and methylations, lead to the vast structural diversity observed in the lignan family. nsf.govarkat-usa.org The general lignan pathway can lead to various structural backbones, such as furofuran, furan, and dibenzylbutane, from which a multitude of lignan natural products are derived. nsf.gov

Enzymatic Steps and Key Enzymes in Leptostachyol Acetate Formation

The biosynthesis of this compound from its monolignol precursors is a multi-step process orchestrated by a series of specific enzymes.

Central to the formation of many complex lignans are cytochrome P450 monooxygenases (P450s), a large family of enzymes that catalyze a wide array of oxidative reactions. nih.govnih.gov In Phryma leptostachya, a key P450 enzyme identified as PlCYP81Q38 plays a pivotal role in the lignan biosynthetic pathway. nih.govresearchgate.net Research has shown that PlCYP81Q38 is responsible for converting (+)-pinoresinol into (+)-sesamin. researchgate.netusc.gal The disruption of PlCYP81Q38 function has a direct impact on the production of downstream lignans. nih.govresearchgate.net Specifically, targeted mutagenesis of the PlCYP81Q38 gene leads to a significant decrease in the accumulation of this compound and 6-desmethoxy-leptostachyol acetate, confirming its crucial role in their biosynthesis. nih.govusc.gal This demonstrates that PlCYP81Q38 is a key enzymatic player in the pathway leading to the formation of this compound.

The expression of genes in a biosynthetic pathway is often tightly regulated. Studies involving the knockout of the PlCYP81Q38 gene have revealed a regulatory feedback mechanism. nih.govresearchgate.net When the function of PlCYP81Q38 is disrupted, there is a corresponding up-regulation of several upstream genes in the lignan biosynthesis pathway. nih.govresearchgate.net These include the dirigent gene, which is crucial for guiding the stereoselective coupling of monolignols, as well as genes for cinnamoyl-CoA reductase (CCR) and cinnamyl-alcohol dehydrogenase (CAD), which are involved in the synthesis of monolignol precursors. nih.govresearchgate.net Additionally, the gene for p-coumarate 3-hydroxylase, another key enzyme in the phenylpropanoid pathway, is also up-regulated. nih.govresearchgate.net This suggests a complex regulatory network that controls the metabolic flux through the pathway.

Table 1: Upstream Genes Affected by PlCYP81Q38 Knockout

GeneFunction in Lignan BiosynthesisObserved Effect of PlCYP81Q38 Knockout
Dirigent geneStereoselective coupling of monolignolsUp-regulation
Cinnamoyl-CoA reductase (CCR)Monolignol precursor synthesisUp-regulation
Cinnamyl-alcohol dehydrogenase (CAD)Monolignol precursor synthesisUp-regulation
p-Coumarate 3-hydroxylasePhenylpropanoid pathwayUp-regulation

Genetic Engineering Approaches for Enhanced Production

Modern biotechnological tools offer powerful strategies for both studying and manipulating the biosynthesis of valuable plant metabolites.

The CRISPR/Cas9 gene-editing technology has emerged as a precise and efficient tool for functional genomics in plants. nih.govgenbreedpublisher.com This system has been successfully applied in Phryma leptostachya to investigate the lignan biosynthetic pathway. nih.govcrisprmedicinenews.com By creating targeted mutations in the PlCYP81Q38 gene, researchers have been able to definitively establish its function. nih.govresearchgate.net The CRISPR/Cas9-mediated knockout of PlCYP81Q38 resulted in mutagenesis rates exceeding 79% and led to the accumulation of the upstream intermediate, pinoresinol, while disrupting the production of sesamin (B1680957) and this compound. nih.gov These findings not only confirm the role of PlCYP81Q38 but also highlight the potential of CRISPR/Cas9 for elucidating the functions of other genes in the pathway and for potentially engineering plants with altered lignan profiles. nih.govcrisprmedicinenews.com

Table 2: Impact of PlCYP81Q38 Mutagenesis on Lignan Accumulation

CompoundEffect of PlCYP81Q38 Knockout
PinoresinolAccumulation
SesaminDisrupted production
6-demethoxy-leptostachyol acetateDisrupted production
This compoundDisrupted production

Hairy root cultures, induced by the bacterium Agrobacterium rhizogenes, provide a stable and efficient platform for producing secondary metabolites and for studying their biosynthetic pathways. nih.govfrontiersin.orgslideshare.net An efficient protocol for inducing and cultivating hairy roots of Phryma leptostachya has been established. usc.galresearchgate.net These cultures serve as an excellent system for functional gene studies, as demonstrated by the use of RNA interference (RNAi) to silence PlCYP81Q38 in hairy roots, which resulted in a significant decrease in this compound content. usc.gal Furthermore, hairy root cultures have been combined with CRISPR/Cas9 technology to facilitate targeted mutagenesis and study its effects on lignan accumulation. nih.gov This integrated approach provides a powerful tool for both fundamental research into the lignan biosynthetic pathway and for the potential industrial production of valuable compounds like this compound through biotechnological means. usc.gal

Microbial and Plant Host Systems for Heterologous Biosynthesis

The production of complex natural products like this compound outside of its native organism, Phryma leptostachya, presents a promising avenue for sustainable and scalable synthesis. Heterologous biosynthesis, which involves transferring the genetic blueprint of a biosynthetic pathway into a well-characterized host organism, is a key strategy in this endeavor. Both microbial and plant-based systems have emerged as viable platforms for producing high-value plant secondary metabolites, including the class of furofuran lignans to which this compound belongs.

Microbial hosts such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are frequently employed for metabolic engineering. These organisms are favored due to their rapid growth, well-understood genetics, and the availability of extensive molecular biology tools. oup.com For the production of lignans, which originate from the phenylpropanoid pathway, significant engineering is required to establish the pathway in a microbial host. This typically involves introducing the necessary enzymes to convert primary metabolites into the specific lignan precursors. For instance, the dirigent protein (DIR) is crucial for guiding the stereoselective coupling of monolignol units, a key step in forming the basic lignan skeleton. nih.gov Research has demonstrated the successful heterologous expression of a dirigent protein from Phryma leptostachya, PlDIR1, in E. coli, confirming its role in the stereoselective formation of (+)-pinoresinol, a precursor to other lignans. nih.gov

Plant-based systems, particularly hairy root cultures and transient expression in Nicotiana benthamiana, offer an alternative platform. These systems can provide a cellular environment that is more conducive to the proper folding and function of plant-derived enzymes, especially complex membrane-bound proteins like cytochrome P450s, which are often crucial for the later, oxidative steps in biosynthetic pathways. usc.gal The metabolic engineering of Forsythia cell cultures has been explored for the production of various lignans. nih.govplos.orgnih.gov Through techniques like RNA interference (RNAi) to suppress competing pathways and the introduction of genes from other species, researchers have successfully altered the lignan profile of these cultures to produce novel compounds. nih.govplos.org For example, the introduction of a cytochrome P450 gene (CYP81Q1) from Sesamum indicum into Forsythia cells led to the production of sesamin. plos.org

While the complete heterologous biosynthesis of this compound has not been reported, the elucidation of its native biosynthetic pathway in P. leptostachya provides a clear roadmap for such efforts. usc.galnih.gov The key identified enzyme, PlCYP81Q38, a cytochrome P450, is responsible for converting (+)-pinoresinol into downstream products. usc.galnih.gov Gene silencing experiments using RNAi and targeted gene knockout using CRISPR/Cas9 have confirmed that disrupting PlCYP81Q38 leads to a significant decrease in the production of this compound and its close analogue, 6-desmethoxy-leptostachyol acetate, with a corresponding accumulation of the precursor, pinoresinol. usc.galnih.gov

Therefore, the heterologous production of this compound would necessitate the co-expression of several key genes in a suitable host. This would include the enzymes required for the synthesis of the monolignol precursor coniferyl alcohol, a dirigent protein such as PlDIR1 to ensure the correct stereochemistry of pinoresinol, and the specific cytochrome P450, PlCYP81Q38, to catalyze the subsequent modifications leading to the furofuran lignan core. Further downstream enzymes, likely including additional hydroxylases, methyltransferases, and acetyltransferases, would be required to complete the synthesis of the final this compound molecule.

Below are interactive data tables summarizing common host systems for heterologous biosynthesis and the key enzymes from Phryma leptostachya that would be essential for producing this compound in a heterologous system.

Table 1: Comparison of Common Heterologous Host Systems for Lignan Production

FeatureEscherichia coliSaccharomyces cerevisiae (Yeast)Nicotiana benthamiana (Plant)Hairy Root Cultures (e.g., Phryma)
Growth Rate Very Fast (hours)Fast (hours)Slow (weeks)Moderate (weeks)
Genetic Tools ExtensiveExtensiveWell-developedEstablished
Cultivation Scalable fermentationScalable fermentationGreenhouse/growth chamberBioreactors
P450 Expression Often challengingGenerally successfulHigh success rateHigh success rate
Precursor Supply Requires extensive engineeringMVA pathway presentPhenylpropanoid pathway presentPhenylpropanoid pathway present
Key Advantage Rapid prototypingEukaryotic protein foldingCorrect plant enzyme environmentStable, organ-level production

Table 2: Key Biosynthetic Genes from Phryma leptostachya for Heterologous Production of this compound

Gene/EnzymeEnzyme ClassProposed Function in PathwayStatus
PlDIR1 Dirigent ProteinStereoselective coupling of coniferyl alcohol to form (+)-pinoresinol. nih.govFunctionally expressed in E. coli. nih.gov
PlCYP81Q38 Cytochrome P450Catalyzes the conversion of (+)-pinoresinol to downstream furofuran lignans. usc.galnih.govFunction validated in P. leptostachya via RNAi and CRISPR/Cas9. usc.galnih.gov
Unknown Acetyltransferase AcetyltransferaseCatalyzes the final acetylation step to form this compound.Not yet identified

Chemical Synthesis and Analog Generation

Challenges in De Novo Stereoselective Chemical Synthesis of Furofuran Lignans (B1203133)

The de novo chemical synthesis of furofuran lignans like leptostachyol acetate (B1210297) is a formidable task, primarily due to the structural complexity of the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. nwsuaf.edu.cnresearchgate.netnih.gov The core of this challenge lies in controlling the stereochemistry at multiple chiral centers within the molecule.

Key challenges include:

Stereocontrol: The furofuran core contains several stereocenters, and the precise spatial arrangement of substituents is often crucial for biological activity. Achieving high diastereoselectivity and enantioselectivity is a primary obstacle. nih.gov For instance, the synthesis of related lignans often requires multi-step sequences to establish the correct relative and absolute stereochemistry. rsc.org

Complex Ring System: The construction of the bicyclic 3,7-dioxabicyclo[3.3.0]octane system itself is non-trivial. nwsuaf.edu.cn Synthetic strategies must efficiently form the two fused tetrahydrofuran (B95107) rings with the correct cis-fusion.

Researchers have developed various strategies to overcome these challenges, such as employing metal-catalyzed cyclization reactions. For example, a zinc-mediated Barbier-type allylation and a copper-catalyzed anomeric O-arylation were key steps in the total synthesis of the related furofuran lignan (B3055560) (±)-phrymarolin II. nwsuaf.edu.cn Similarly, rhodium-catalyzed C-H insertion reactions and Mn(III)-mediated oxidative cyclizations have been used to stereoselectively synthesize the furofuranone core, a precursor to furofuran lignans. nih.gov Despite these advances, the chemical synthesis of structurally complex furofuran lignans remains a significant challenge, often limiting their availability for extensive biological evaluation. researchgate.net

Strategies for Semi-Synthesis and Structural Derivatization

Given the difficulties of de novo synthesis, semi-synthesis and structural derivatization offer more accessible routes to novel furofuran lignans. mdpi.com These approaches start with a readily available natural product and chemically modify it to produce the desired compound or a library of related derivatives.

A prominent strategy involves using a common, naturally abundant lignan as a starting scaffold. For example, a study demonstrated the semi-synthesis of 28 new thioether and ether furofuran lignans starting from samin (B12771299), a lignan extracted from sesame. mdpi.com The methodology involved the acid-catalyzed protonation of samin to generate an oxocarbenium ion, which was then trapped by various nucleophiles like thiols and alcohols. mdpi.com This approach not only yielded a diverse set of new lignans but also allowed for the investigation of reaction mechanisms and stereoselectivity, with ether derivatives generally showing higher diastereoselectivity than their thioether counterparts. mdpi.com

General strategies for the structural derivatization of natural phenols, a class to which many lignan precursors belong, can also be applied. nih.gov These methods allow for targeted modifications to improve properties like stability or biological activity.

Common Derivatization Reactions:

Reaction TypeReagents/ConditionsResulting Modification
AcylationEthyl acetateConverts alcoholic hydroxyl groups to esters. nih.gov
Luche ReductionSodium borohydride, CeCl₃Selectively reduces a carbonyl group in the presence of a C-C double bond. nih.gov
Dehydrogenation2,3-dicyano-5,6-dichlorobenzoquinone (DDQ)Creates a double bond from a single bond. nih.gov
Nucleophilic AdditionOrganolithium or Grignard reagentsConverts a ketone to an alcohol with a new alkyl or aryl group. nih.gov

These semi-synthetic and derivatization approaches provide a powerful platform for rapidly generating a variety of furofuran lignan analogs from accessible natural sources, enabling broader exploration of their structure-activity relationships. mdpi.comnih.gov

Development of Synthetic Analogs for Biological Evaluation

A primary motivation for synthesizing analogs of natural products like leptostachyol acetate is to investigate and potentially improve their biological activities, or to create molecular probes to understand their mechanism of action. chim.itnih.gov The limited availability of many complex lignans from natural sources often hinders further biological studies and potential applications. nwsuaf.edu.cn

The development of synthetic analogs of phrymarolin II, a furofuran lignan also found in Phryma leptostachya, provides a relevant case study. nwsuaf.edu.cn A total synthesis of (±)-phrymarolin II was designed to also allow for the creation of various analogs. These synthetic derivatives were then tested for their in vivo activity against the tobacco mosaic virus (TMV). The results were promising, with most of the synthesized analogs displaying good to excellent antiviral activity. nwsuaf.edu.cn Notably, two analogs, (±)-31d and (±)-31g, showed activity comparable to or higher than the commercial antiviral agent ningnanmycin, highlighting the potential of phrymarolin lignans as a new class of plant virus inhibitors. nwsuaf.edu.cn

This approach underscores a key principle in medicinal chemistry and agrochemical development: that non-natural analogs can exhibit enhanced or novel biological profiles. chim.it this compound itself has been noted for its insecticidal activity against mosquito larvae. semanticscholar.orgscispace.com This known bioactivity provides a strong rationale for the development of synthetic analogs. By systematically modifying the structure of this compound—for example, by altering the substituents on the aryl rings or changing the stereochemistry of the furofuran core—researchers could develop new compounds with improved potency, selectivity, or metabolic stability for potential use as insecticides.

Mechanistic Investigations of Biological Activities

Molecular Mechanisms Underlying Insecticidal and Antifeedant Actions

The insecticidal and antifeedant properties of lignans (B1203133), including compounds like Leptostachyol acetate (B1210297), are rooted in complex molecular interactions that disrupt crucial physiological processes in insects. Research into these mechanisms points towards interference with developmental pathways and neurophysiological functions.

Leptostachyol acetate has been identified as a potent larvicidal agent. Its activity is particularly noted against the oriental armyworm, Mythimna separata, a significant agricultural pest. The compound's primary effect is the inhibition of normal growth and development. When ingested, it acts as an antifeedant, causing larvae to reduce or cease feeding, which leads to starvation and ultimately, growth inhibition and mortality. This disruption of feeding behavior is a critical component of its insecticidal action, preventing the larvae from reaching maturity and pupating.

A key aspect of insect development is the process of molting, which is meticulously regulated by steroid hormones known as ecdysteroids. nih.gov The primary ecdysteroid, ecdysone, is converted to its more active form, 20-hydroxyecdysone (B1671079) (20E), to initiate the molting cascade. nih.gov Lignans have been shown to interfere with this delicate endocrine balance. One plausible mechanism for the growth-inhibiting effects of compounds like this compound is the disruption of the ecdysteroid system. researchgate.net This can occur through the antagonism of ecdysteroid receptors, preventing the binding of 20E and thereby stalling the gene expression cascades necessary for molting and metamorphosis. researchgate.net By disrupting the accumulation and signaling of these crucial molting hormones, the developmental progression of the insect is halted, leading to developmental arrest and failure to thrive.

Table 1: Key Ecdysteroids in Insect Molting

CompoundAbbreviationRole
EcdysoneEProhormone, precursor to the active molting hormone. nih.gov
20-hydroxyecdysone20EThe primary active molting hormone that triggers developmental transitions. nih.govfrontiersin.org

While direct neurophysiological studies on this compound are specific, the broader class of lignans is known to exhibit neurotoxic effects in insects. nih.govelsevierpure.com Many insecticides function by targeting the insect nervous system, interfering with neurotransmission or ion channels. elsevierpure.com For lignans, potential neurophysiological targets could include receptors within the central nervous system. For instance, some lignans have been investigated for their ability to interact with glutamate (B1630785) receptors, such as NMDA receptors, in neuronal cells. nih.gov Excessive stimulation or inhibition of such receptors can lead to excitotoxicity, paralysis, and death. nih.gov The antifeedant properties observed with many lignans may also be linked to their interaction with gustatory (taste) receptors in insects, creating a deterrent effect that is neurologically mediated.

Cellular and Molecular Pathways in Anti-inflammatory Responses (based on extract activity)

Studies on extracts from Phryma leptostachya, the plant source of this compound, have revealed significant anti-inflammatory properties. These effects are attributed to the modulation of key cellular and molecular pathways involved in the inflammatory response. koreamed.orgresearchgate.net

A hallmark of inflammation is the excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in immune cells like macrophages. koreamed.org Extracts from Phryma leptostachya have demonstrated a potent ability to inhibit the generation of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. koreamed.orgresearchgate.net By reducing the overproduction of NO, a key mediator of inflammatory processes, the extract helps to mitigate the vasodilation and cellular damage associated with chronic inflammation. koreamed.org

The anti-inflammatory action of Phryma leptostachya extract extends to the regulation of pro-inflammatory enzymes. The expression of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is significantly suppressed in the presence of the extract. koreamed.orgresearchgate.net These enzymes are crucial for mediating inflammatory pathways; iNOS produces large quantities of NO, while COX-2 is responsible for the synthesis of prostaglandins, another key group of inflammatory mediators. nih.gov The inhibition of the induction of these enzymes at the transcriptional level is a fundamental mechanism by which the plant extract exerts its anti-inflammatory effects, suggesting a potential role for its constituent compounds in targeting the upstream signaling pathways, such as NF-κB, that control the expression of these pro-inflammatory genes. nih.gov

Table 2: Investigated Anti-inflammatory Targets of Phryma leptostachya Extract

Target MoleculeAbbreviationFunction in InflammationEffect of Extract
Nitric OxideNOPro-inflammatory mediator, involved in vasodilation and cytotoxicity. koreamed.orgProduction is attenuated. koreamed.orgresearchgate.net
Inducible Nitric Oxide SynthaseiNOSEnzyme responsible for the high-output production of NO during inflammation. nih.govInduction is inhibited. koreamed.orgresearchgate.net
Cyclooxygenase-2COX-2Enzyme that synthesizes prostaglandins, which mediate pain and inflammation. nih.govInduction is inhibited. koreamed.orgresearchgate.net

Antioxidant Action Mechanisms (based on extract activity)

The antioxidant properties of extracts from Phryma leptostachya var. asiatica Hara have been investigated through various in vitro models, demonstrating potent mechanisms for neutralizing oxidative stress. nih.govbiomolther.org These activities are crucial as oxidative stress is linked to numerous chronic diseases.

A primary mechanism of antioxidant action is the ability to scavenge free radicals. The extract of P. leptostachya has shown very strong scavenging activity against the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical. nih.govnih.govresearchgate.net The DPPH assay is a widely used method to evaluate the ability of compounds to act as hydrogen donors or free-radical scavengers. nih.govmdpi.com When the DPPH radical accepts an electron or hydrogen radical, its purple color fades to yellow, a change that can be measured spectrophotometrically. nih.gov

The scavenging activity of the P. leptostachya extract was found to be comparable to that of Vitamin C, a well-known and potent antioxidant used as a positive control in these studies. nih.govbiomolther.org This potent proton-radical scavenging is considered a critical mechanism of antioxidation and suggests the presence of powerful antioxidant principles within the extract. nih.gov

Table 2: DPPH Radical Scavenging Activity of Phryma leptostachya Extract

Assay Activity of Extract Positive Control Significance Reference

Beyond direct radical scavenging, the extract of P. leptostachya has demonstrated the ability to reduce levels of intracellular Reactive Oxygen Species (ROS). nih.govnih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures. mdpi.comnih.gov

In studies involving LPS-stimulated RAW 264.7 macrophage cells, treatment with LPS alone caused an approximate 8.2-fold increase in the intracellular ROS level. biomolther.org However, co-treatment with the P. leptostachya extract was able to significantly diminish this enhanced ROS level. nih.govresearchgate.netbiomolther.org The measurement of intracellular ROS is often performed using fluorescent probes like 2′,7′-dichlorofluorescein diacetate (DCFDA), which becomes fluorescent when oxidized by ROS. nih.gov The ability to suppress intracellular ROS production in stimulated inflammatory cells highlights another important facet of the extract's antioxidant and anti-inflammatory potential. nih.gov

Angiogenesis Modulation Mechanisms (based on extract activity)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and disease states like cancer. nih.govnih.gov Extracts from Phryma leptostachya var. asiatica Hara have been shown to possess anti-angiogenic activity. nih.govnih.gov

This activity was evaluated using the chick chorioallantoic membrane (CAM) assay, a common in vivo model for studying both pro- and anti-angiogenic substances. nih.govresearchgate.net In this assay, the extract was applied to the CAM of developing chick embryos. The results indicated that the extract inhibits vascular development in a dose-dependent manner. researchgate.net Retinoic acid, a known angiogenesis inhibitor, was used as a positive control in these experiments. nih.gov The modulation of angiogenesis is a complex process involving the regulation of various growth factors and signaling pathways. mdpi.comresearchgate.net The findings suggest that components within the extract interfere with the cascade of events required for new blood vessel growth. nih.gov

Tyrosinase Inhibition Pathways in Hyperpigmentation Research (based on extract activity)

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin color. nih.govmdpi.comscisoc.or.th The inhibition of this enzyme is a primary strategy in the development of skin-whitening agents to treat hyperpigmentation. researchgate.netbiofor.co.il The extract of P. leptostachya has been found to strongly inhibit tyrosinase activity. nih.govnih.govresearchgate.net

The inhibitory effect was observed on both the monophenolase and oxidase activities of the enzyme. nih.govresearchgate.net Tyrosinase catalyzes two main reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase or oxidase activity). researchgate.netmdpi.com By inhibiting both of these steps, the extract effectively blocks the melanin production pathway. nih.gov This dual inhibitory action suggests that the extract contains compounds that could be valuable in cosmetology and dermatology for managing pigmentation disorders. nih.gov

Table 3: Tyrosinase Inhibition by Phryma leptostachya Extract | Enzyme Activity | Effect of Extract | Significance in Melanogenesis | Reference | | :--- | :--- | :--- | :--- | :--- | | Monophenolase | Strong Inhibition | Blocks the initial step of melanin synthesis (L-tyrosine to L-DOPA). | nih.govresearchgate.net | | Oxidase (Diphenolase) | Strong Inhibition | Blocks the second key step of melanin synthesis (L-DOPA to dopaquinone). | nih.govresearchgate.net |

Investigations into Cytotoxic Mechanisms in Cancer Cell Lines (general principles of lignan (B3055560) action)

This compound belongs to the lignan class of phytochemicals. nih.gov Lignans, as a group, have demonstrated a wide range of biological activities, including significant cytotoxic and antitumor potential against various human cancer cell lines. researchgate.netresearchgate.netmdpi.com The mechanisms underlying their anticancer effects are multifaceted and involve the modulation of several key cellular pathways.

One of the primary cytotoxic mechanisms of lignans is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov This can occur through the intrinsic mitochondrial pathway, which involves the deactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and caspases. mdpi.comascopubs.org For instance, some lignans have been shown to up-regulate the expression of p53, Bax, and Caspase-3, leading to apoptosis in cancer cells. ascopubs.org

Another significant mechanism is cell cycle arrest. researchgate.netnih.gov Lignans can halt the progression of the cell cycle at different phases, most commonly the G2/M phase, thereby preventing cancer cell proliferation. nih.gov This is often associated with changes in the expression and phosphorylation of key cell cycle regulatory proteins, including Cdk1, Cyclin B1, and Cdc25c. nih.gov

Furthermore, lignans can interfere with inflammatory signaling pathways that are often dysregulated in cancer, such as the nuclear factor-kappa B (NF-κB) pathway. researchgate.netmdpi.com By inhibiting NF-κB activity, lignans can suppress the expression of genes involved in inflammation, cell survival, and proliferation. researchgate.netmdpi.com

Table 4: General Cytotoxic Mechanisms of Lignans in Cancer Cells

Mechanism Description Key Molecular Targets Reference
Induction of Apoptosis Triggers programmed cell death in cancer cells. Bcl-2, Bax, Caspases, p53 mdpi.comascopubs.org
Cell Cycle Arrest Halts cell division at specific checkpoints. Cdk1, Cyclin B1, Cdc25c nih.gov
Inhibition of NF-κB Pathway Suppresses pro-inflammatory and pro-survival signaling. NF-κB researchgate.netmdpi.com

Table 5: List of Compounds Mentioned

Compound Name
This compound
Vitamin C
Retinoic acid
L-tyrosine
L-DOPA (L-3,4-dihydroxyphenylalanine)
Dopaquinone
Lupeol
Oleic acid
n-hexadecanoic acid
Aurantiamide acetate
Octadecanoic acid
Docosanoic acid
Genistin
n-hexadecane
Heptacosanoic acid
Tricosan-1-ol
Lupinalbin A
d-pinitol
Stigmasterol glucoside
Ursolic acid

Structure Activity Relationship Sar Studies

Identification of Key Structural Determinants for Insecticidal Activity

Leptostachyol acetate (B1210297) belongs to the furofuran class of lignans (B1203133), which are characterized by a core 3,7-dioxabicyclo[3.3.0]octane skeleton. nih.gov This central ring system is a fundamental structural determinant for the biological activity observed in this family of compounds. The insecticidal efficacy of leptostachyol acetate is influenced by the specific arrangement and nature of the substituents attached to this core.

Correlating Functional Groups with Anti-inflammatory and Antioxidant Efficacy

Regarding anti-inflammatory action, many lignans function by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.govnih.govnih.gov Although direct evidence for this compound's mechanism is not widely documented, related compounds show that the furofuran skeleton is a key element. nih.gov The specific functional groups on the aromatic rings likely modulate this activity by influencing the molecule's ability to interact with inflammatory targets, such as enzymes or transcription factors.

Comparative SAR Analysis with Structurally Related Lignans (e.g., 2-Demethoxythis compound, phrymarolins, haedoxans)

Comparing this compound with structurally related lignans isolated from Phryma leptostachya provides the clearest understanding of its SAR. The most potent insecticidal compounds from this plant are the haedoxans, while phrymarolins are significantly less active. nih.govfrontiersin.org

Key Structural Differences and Activity:

Haedoxans vs. Phrymarolins/Leptostachyol Acetate: The most striking difference is that haedoxans are sesquilignans, possessing an additional 3-phenyl-2-hydroxymethyl-1,4-benzodioxane framework that is absent in the neolignans phrymarolin and this compound. nih.govfrontiersin.org This extended structure in haedoxans, particularly haedoxan A, is responsible for their remarkably high insecticidal activity, which is comparable to some commercial synthetic pyrethroids. nih.govnih.gov Phrymarolin I and II, which lack this dioxane framework, are considered totally inactive on their own, though they may act as synergists. nih.govfrontiersin.org

This compound vs. Phrymarolins: this compound is structurally very similar to the phrymarolins but, unlike them, is active against several insect species. nih.gov This suggests that the specific substitution patterns on the furofuran core and aromatic rings of this compound are sufficient to confer notable insecticidal activity, even without the complex dioxane moiety of haedoxans.

Haedoxan A vs. other Lignans: Haedoxan A consistently demonstrates the highest potency among this group. For example, against the armyworm Mythimna separata, haedoxan A showed a stomach toxicity LC50 value of 17.06 mg/L, which was significantly lower (indicating higher potency) than that of phrymarolin I. nih.govresearchgate.netnih.gov This underscores the critical role of the haedoxan-specific dioxane structure. The removal of a methoxy group, as in 6-desmethoxy-leptostachyol acetate, also alters the biological activity, highlighting the importance of these small functional groups. researchgate.net

Below is an interactive data table comparing the insecticidal activities of these related lignans.

Table 1: Comparative stomach toxicity (LC50) of lignans from Phryma leptostachya against selected insect pests.

Application of Computational Chemistry and Molecular Modeling in SAR Prediction

While specific computational studies on this compound are not extensively published, the application of molecular modeling, computational chemistry, and Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful tool for predicting the biological activity of related natural products. nih.govnih.govmdpi.com

Molecular Docking: This technique can be used to predict the binding affinity and orientation of a ligand (like this compound) within the active site of a target protein. For insecticidal activity, potential targets could be inferred from the mode of action of related compounds. For example, haedoxan A is suggested to act on receptors in neurons or muscles, potentially affecting insect sodium channels. nih.gov A molecular docking study could model the interaction of this compound and its analogs with insect sodium channel proteins to predict which structural features enhance binding and thus toxicity. Similarly, for anti-inflammatory activity, docking studies could explore interactions with enzymes like cyclooxygenase-2 (COX-2), as has been done for compounds in Peperomia leptostachya essential oil. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for this compound and its structural analogs (phrymarolins, haedoxans), a predictive model could be built. This model could then be used to estimate the insecticidal or anti-inflammatory potency of new, unsynthesized derivatives, thereby guiding the design of more effective compounds.

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals (HOMO/LUMO). These properties are often correlated with biological activity and can be used as descriptors in QSAR studies to understand how structural modifications affect the molecule's reactivity and interaction with biological targets.

By applying these computational methods, researchers can build robust predictive models to rationalize the observed SAR of this compound and guide the synthesis of novel analogs with enhanced biological efficacy.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Isolation and Trace Analysis

Chromatography is the cornerstone of phytochemical analysis, enabling the separation of complex mixtures into individual components. For a compound like Leptostachyol acetate (B1210297), both gas and liquid chromatography techniques are invaluable.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Electron Capture Detection (ECD)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Diterpenes, including Leptostachyol acetate, can often be analyzed by GC, sometimes requiring derivatization to increase their volatility.

Gas Chromatography with Flame Ionization Detection (FID) is a widely used technique for the quantitative analysis of organic compounds. cannabissciencetech.comnih.gov After separation on a capillary column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms in the sample. cannabissciencetech.com This makes FID a robust and universally applicable detector for hydrocarbons and their derivatives. For the analysis of diterpenes, a high-temperature capillary column, such as a 5% phenyl-methylpolysiloxane, is typically used. thaiscience.info

Research Findings: Studies on the analysis of terpenes and diterpenes in plant extracts have demonstrated the utility of GC-FID for their simultaneous determination. nih.govthaiscience.info The method offers good linearity over a wide concentration range and has been successfully applied to the quantification of various terpenes in complex matrices like cannabis and Ginkgo biloba extracts. nih.govresearchgate.net The validation of such methods typically shows high accuracy and precision, with recoveries often in the range of 90-110% and relative standard deviations (RSDs) below 10%. nih.gov

ParameterTypical Value/Range
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Injector Temp. 250 - 280 °C
Detector Temp. 280 - 300 °C
Oven Program Initial temp. 60-100 °C, ramp to 280-300 °C at 5-10 °C/min
Carrier Gas Helium or Hydrogen
Linear Range 1 - 100 µg/mL
LOD/LOQ ~0.3 µg/mL / ~1.0 µg/mL

Gas Chromatography with Electron Capture Detection (ECD) is a highly sensitive and selective technique for detecting compounds with electronegative functional groups, such as halogens, nitro groups, and conjugated carbonyls. While not universally applicable to all diterpenes, if this compound or its derivatives contain such moieties, ECD could offer significantly lower detection limits than FID. The detector operates by emitting beta particles from a radioactive source (usually Nickel-63), which ionize a carrier gas and establish a standing current. When an electronegative analyte passes through, it captures electrons, causing a decrease in the current which is measured as the signal.

Research Findings: The high sensitivity of ECD makes it particularly useful for trace analysis of specific compounds in environmental and biological samples. While direct applications to this compound are not documented, its use in the analysis of other derivatized natural products highlights its potential for detecting minute quantities of specific analytes.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of non-volatile or thermally labile compounds like many diterpenoids.

HPLC with Ultraviolet (UV) Detection is a common method for the analysis of compounds that possess a chromophore, a part of the molecule that absorbs UV or visible light. researchgate.net Labdane diterpenes, including those with carbonyl groups or conjugated double bonds, can be detected using this method. researchgate.net The selection of the detection wavelength is crucial for sensitivity and selectivity and is typically set at the wavelength of maximum absorbance (λmax) of the analyte. researchgate.net

Research Findings: HPLC-UV methods have been developed for the analysis of various diterpenes in plant extracts. researchgate.net Reversed-phase columns, such as C18, are commonly used with mobile phases consisting of mixtures of water with acetonitrile (B52724) or methanol (B129727), often with the addition of an acid like formic acid to improve peak shape. researchgate.net These methods have been shown to be effective for the quality control of herbal products containing diterpenoids. researchgate.net

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile or Methanol
Flow Rate 0.8 - 1.2 mL/min
Detection UV at λmax of the analyte (e.g., 210-280 nm)
Injection Vol. 10 - 20 µL

HPLC with Fluorescence Detection offers higher sensitivity and selectivity than UV detection for compounds that fluoresce. A molecule fluoresces when it absorbs light at one wavelength (excitation) and emits light at a longer wavelength (emission). While not all diterpenes are naturally fluorescent, derivatization with a fluorescent tag can be employed. However, for compounds with intrinsic fluorescence, this method can provide very low detection limits.

Research Findings: For naturally fluorescent compounds or those that can be derivatized, HPLC with fluorescence detection is a powerful tool for trace analysis in complex matrices such as biological fluids. nih.gov The high selectivity of this method reduces interferences from co-eluting non-fluorescent compounds.

Mass Spectrometry (MS) for Structural Confirmation and Quantification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and sensitive quantification of phytochemicals.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass detection.

Research Findings: LC-MS/MS has been extensively used for the characterization of the chemical constituents of Phlomis species. nih.govresearchgate.net In these studies, researchers have identified numerous flavonoids and other phenolic compounds. nih.govresearchgate.net For diterpenoids, LC-MS/MS provides valuable structural information through fragmentation patterns. mdpi.comresearchgate.net By analyzing the fragments produced from a parent ion, it is possible to deduce the structure of the compound. This is particularly useful for distinguishing between isomers. The high sensitivity of modern mass spectrometers allows for the detection and quantification of compounds at very low concentrations. nih.gov

ParameterTypical Settings
Ionization Source Electrospray Ionization (ESI) in positive or negative mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ), or Orbitrap
Scan Mode Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification
Collision Energy Optimized for fragmentation of the specific analyte
Mobile Phase Volatile buffers and solvents (e.g., water/acetonitrile with formic acid)

Sample Preparation and Extraction Techniques for Complex Matrices (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step in the analysis of natural products to remove interfering substances and concentrate the analytes of interest.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that utilizes a solid sorbent to selectively adsorb and elute analytes from a liquid sample. nih.gov For the extraction of diterpenes from plant extracts, reversed-phase SPE cartridges (e.g., C18) are commonly employed. nih.gov The crude plant extract, dissolved in a suitable solvent, is loaded onto the conditioned cartridge. Polar impurities are washed away with a polar solvent, and then the diterpenes of interest, such as this compound, are eluted with a less polar solvent.

Research Findings: SPE has been successfully used as a cleanup and fractionation step in the isolation of diterpenes from various plant sources. nih.gov It is an efficient method for removing chlorophyll (B73375) and other polar compounds that can interfere with chromatographic analysis. The choice of sorbent and elution solvents is crucial for achieving good recovery and purity of the target compounds.

StepDescription
Conditioning The SPE cartridge is washed with a strong solvent (e.g., methanol) followed by the sample loading solvent.
Loading The sample is passed through the cartridge, and the analytes are retained on the sorbent.
Washing Interfering compounds are removed by washing the cartridge with a solvent that does not elute the analytes.
Elution The analytes of interest are recovered from the cartridge by eluting with a suitable solvent.

Future Directions and Translational Research Potential

Elucidation of Undiscovered Biological Activities and Therapeutic Potential

The vast structural diversity of diterpenoids corresponds to a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. nih.govnih.govacgpubs.org The future exploration of Leptostachyol acetate's therapeutic potential will likely involve comprehensive screening to identify novel bioactivities. Many diterpenoids have shown promise in targeting various diseases. For instance, certain diterpenes have demonstrated antiarthritic properties by modulating inflammatory pathways. nih.gov

Future research should systematically evaluate Leptostachyol acetate (B1210297) against a diverse panel of biological targets. High-throughput screening assays can be employed to assess its efficacy in various disease models, including but not limited to cancer, inflammatory disorders, and infectious diseases. The structural characteristics of this compound, as a diterpenoid acetate, suggest potential for interaction with cellular membranes and specific protein targets. mdpi.com

Table 1: Potential Therapeutic Areas for this compound Investigation

Therapeutic AreaRationale for Investigation based on Diterpenoid Activities
Oncology Many diterpenoids exhibit cytotoxic activity against various cancer cell lines.
Inflammation Diterpenes and their derivatives are known to possess anti-inflammatory properties. nih.gov
Infectious Diseases Diterpenoids have shown a broad spectrum of antibacterial and antifungal activities. nih.gov
Neurodegenerative Diseases Some diterpenoids have shown neuroprotective effects.

Rational Design and Synthesis of Novel this compound Analogs with Enhanced Efficacy or Selectivity

Once a promising biological activity of this compound is identified, the next logical step is the rational design and synthesis of novel analogs to enhance its therapeutic properties. Chemical synthesis allows for the systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic profiles. The synthesis of complex natural products and their analogs is a well-established field that can be applied to this compound.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. By synthesizing a library of analogs with modifications at various positions of the this compound scaffold, researchers can identify key structural features responsible for its biological activity. This knowledge can then be used to design more potent and selective compounds with improved drug-like properties.

Biotechnological Applications for Sustainable and Scalable Production of this compound and Derivatives

The natural abundance of many diterpenoids is often low, making their extraction from plant sources unsustainable and economically unviable for large-scale production. researchgate.net Synthetic biology and metabolic engineering offer promising alternatives for the sustainable and scalable production of this compound and its derivatives. nih.gov

Microbial hosts such as Escherichia coli and Saccharomyces cerevisiae can be engineered to produce diterpenoids. nih.gov This involves the introduction and optimization of the biosynthetic pathway genes responsible for the production of the diterpene backbone and subsequent modifying enzymes like acetyltransferases. researchgate.net Plant cell culture could be another viable biotechnological platform.

Table 2: Biotechnological Approaches for Diterpenoid Production

ApproachDescriptionKey Advantages
Metabolic Engineering Optimization of native or heterologous metabolic pathways in microbial hosts.High yields, scalability, and cost-effectiveness.
Synthetic Biology Design and construction of novel biological parts, devices, and systems for desired functions.Enables production of novel, non-natural derivatives.
Plant Cell Culture Cultivation of plant cells in bioreactors for the production of secondary metabolites.Production in a controlled environment, independent of geographical and climatic factors.

The development of efficient bioproduction platforms will be essential for the commercial viability of this compound and its analogs as potential therapeutic agents or specialty chemicals.

Integration with Omics Technologies (e.g., transcriptomics, metabolomics) for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound and to guide the development of its applications, a deep understanding of its mechanism of action is required. Omics technologies, such as transcriptomics and metabolomics, provide powerful tools for obtaining a global view of the molecular changes induced by a compound in a biological system. nih.govmdpi.comnih.gov

Transcriptomic analysis can reveal the genes and signaling pathways that are modulated by this compound treatment. nih.govmdpi.com This can provide insights into its mode of action and potential off-target effects. Metabolomics, on the other hand, can identify the metabolic pathways that are perturbed by the compound, offering a functional readout of its cellular effects. mdpi.com

The integration of these omics datasets can provide a comprehensive picture of the systems-level response to this compound, facilitating the identification of its molecular targets and biomarkers of its activity. This knowledge is invaluable for preclinical and clinical development.

Q & A

Q. What established laboratory protocols are recommended for synthesizing and purifying Leptostachyol acetate?

this compound synthesis typically involves esterification of leptostachyol with acetic anhydride under controlled conditions. Key steps include:

  • Reaction setup : Use anhydrous solvents (e.g., dichloromethane) and catalytic acid (e.g., sulfuric acid) at 40–60°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
  • Validation : Confirm purity via TLC (Rf comparison) and NMR (characteristic acetyl proton signals at δ 2.0–2.1 ppm) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

A multi-technique approach ensures accurate characterization:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–240 nm) to assess purity (>95% threshold) .
  • NMR : ¹H/¹³C NMR to confirm acetyl group integration and stereochemistry.
  • Mass Spectrometry : High-resolution MS (ESI or EI) for molecular ion validation (e.g., [M+Na]⁺) .
  • FTIR : Acetyl C=O stretch (~1740 cm⁻¹) and hydroxyl group absence confirm esterification .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Standard protocols include:

  • Cell viability assays (MTT/XTT): Use IC₅₀ values to quantify cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
  • Enzyme inhibition studies : Kinetic assays (e.g., COX-2 inhibition) with substrate-specific spectrophotometric detection .
  • Dose-response curves : Triplicate runs with statistical validation (p < 0.05 via ANOVA) to minimize variability .

Advanced Research Questions

Q. What experimental strategies mitigate batch-to-batch variability in this compound’s bioactivity data?

  • Quality Control : Implement HPLC-ELSD for quantifying residual solvents and byproducts .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using UPLC-MS .
  • Bioassay normalization : Include internal standards (e.g., quercetin for antioxidant assays) to control for inter-experimental variability .

Q. How can computational methods enhance understanding of this compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., NF-κB). Validate via mutagenesis studies .
  • MD simulations : GROMACS-based simulations (100 ns) to assess ligand-protein stability in lipid bilayers .
  • QSAR modeling : Correlate structural analogs’ substituents with bioactivity to guide synthetic modifications .

Q. What statistical approaches resolve contradictions in pharmacokinetic data for this compound?

  • Meta-analysis : Pool data from independent studies (fixed/random effects models) to identify confounding variables (e.g., animal model differences) .
  • Bland-Altman plots : Quantify agreement between LC-MS/MS and ELISA bioavailability measurements .
  • Bayesian hierarchical modeling : Account for inter-study heterogeneity in absorption/distribution parameters .

Q. Which formulation challenges arise when developing this compound for in vivo studies, and how are they addressed?

  • Solubility enhancement : Use β-cyclodextrin complexation or nanoemulsions (e.g., Tween-80/PEG-400) .
  • Plasma stability : Pre-treat plasma samples with esterase inhibitors (e.g., PMSF) to prevent hydrolysis .
  • Tissue targeting : Conjugate with ligands (e.g., folate) for tumor-specific delivery in xenograft models .

Methodological Best Practices

  • Data Reporting : Follow STREGA guidelines for genetic association studies or ARRIVE for animal research .
  • Ethical Compliance : Adhere to institutional review boards for studies involving human-derived samples .
  • Reproducibility : Archive raw data (e.g., NMR FID files, HPLC chromatograms) in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.